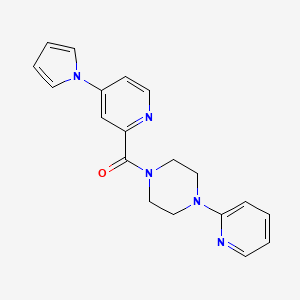
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structural Analysis
- X-ray Diffraction Studies : The structure of related compounds like cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid has been determined through X-ray diffraction methods. This technique provides detailed insights into the molecular conformation and spatial arrangement, vital for understanding the chemical behavior of similar compounds like 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid (Reisner et al., 1983).
Radiopharmaceutical Development
- PET Tracer for Tumor Delineation : Fluorine-18 labeled derivatives, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), have been synthesized for use in positron emission tomography (PET), aiding in tumor delineation and cancer diagnosis (Shoup & Goodman, 1999).
Chemical Synthesis and Properties
- Synthesis and Chemical Properties : Research into the synthesis of related compounds, like cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, provides insights into the chemical properties and potential applications of 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid. These studies often focus on the pKa values and interactions with fluorine atoms, which are crucial for understanding the acid's reactivity and potential applications (Chernykh et al., 2016).
Potential in Cancer Treatment
- Carboplatin Derivatives and Antitumor Activity : The introduction of fluoro and other substituents into the cyclobutane ring, similar to the structure of 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid, has been explored in the synthesis of new carboplatin derivatives. These derivatives show promise in offering superior antitumor activity compared to the parent compound (Bernhardt et al., 2004).
Diagnostic Imaging
- PET Imaging in Prostate Cancer : Compounds like 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid have applications in PET imaging, particularly in the diagnosis of prostate cancer. The use of similar radiotracers has demonstrated efficacy in delineating primary prostate lesions and metastatic lesions, offering significant potential in non-invasive cancer diagnostics (Inoue et al., 2014).
Propiedades
IUPAC Name |
3-fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-9-3-1-2-8(4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFWWHBANNSXPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chlorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2375347.png)
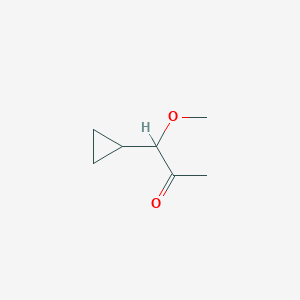

![6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2375352.png)

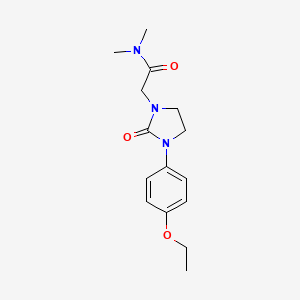
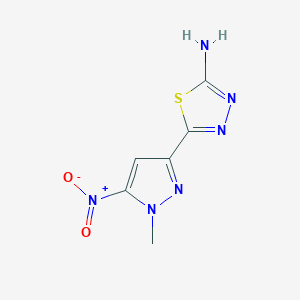
![Methyl [(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetate](/img/structure/B2375358.png)
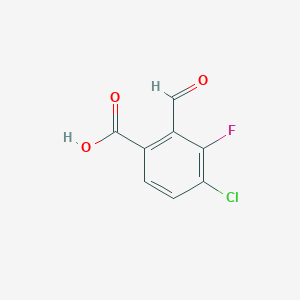
![2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B2375362.png)

